5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone
Description
Structure
3D Structure
Properties
CAS No. |
111711-98-9 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
WAGXHCZUAWDIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles
Mechanistic Insights into N-Acyliminium Ion Chemistry Pertaining to Pyrrolidinones
N-acyliminium ions are highly electrophilic and versatile reactive intermediates that play a pivotal role in the synthesis of a wide array of nitrogen-containing compounds. qub.ac.uknih.gov Their enhanced reactivity compared to standard iminium ions makes them particularly useful for forming carbon-carbon and carbon-heteroatom bonds. qub.ac.uk
The formation of N-acyliminium ions from precursors like 5-acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a key step in many of its synthetic applications. The 5-acetoxy group serves as a good leaving group, and its departure is typically facilitated by a Lewis acid or Brønsted acid, which activates the acetoxy group for elimination and generates the N-acyliminium ion. qub.ac.uk This process transforms the pyrrolidinone ring into a highly electrophilic species, ready to be trapped by a variety of nucleophiles. qub.ac.ukcolab.ws
The generation of these intermediates can be achieved through several methods, including the acylation of imines or the direct condensation of amides with aldehydes. qub.ac.uk However, for precursors like 5-acetoxy-2-pyrrolidinones, the most common method involves the elimination of the acetoxy group. qub.ac.ukresearchgate.net
Once generated, these transient N-acyliminium ions are readily captured by a diverse range of nucleophiles. This trapping can occur intramolecularly, leading to cyclization reactions and the formation of complex polycyclic scaffolds, or intermolecularly, allowing for the introduction of new substituents onto the pyrrolidinone ring. nih.govthieme-connect.de Common nucleophiles used to trap these intermediates include:
Allyl silanes
Silyl (B83357) enol ethers
Electron-rich aromatic compounds
Indoles
Phenols
Nucleophilic additions to pyrrolidinone-derived N-acyliminium ions are a cornerstone of their synthetic utility, enabling the asymmetric synthesis of 2-substituted pyrrolidines and other heterocyclic systems. scilit.com The stereochemical outcome of these additions can often be controlled by using chiral auxiliaries or by the inherent stereochemistry of the starting material.
These reactions are not limited to simple additions. The initially formed adducts can sometimes undergo subsequent rearrangements, leading to more complex molecular architectures. acs.org The specific reaction pathway, whether it be a direct nucleophilic addition or a more complex rearrangement, is often influenced by the reaction conditions, such as the choice of solvent and the nature of the Lewis or Brønsted acid used to generate the N-acyliminium ion. researchgate.net
| Nucleophile Type | Product Type |
| Silicon-Based Nucleophiles | Allylated or Silylated Pyrrolidines |
| Aromatic Nucleophiles | Aryl-Substituted Pyrrolidines |
| Organostannanes | Alkylated Pyrrolidines |
| Organometallic Reagents | Variously Substituted Pyrrolidines |
| Carbonyl Compounds | Functionalized Pyrrolidines |
This table summarizes the types of products that can be formed from the reaction of various nucleophiles with pyrrolidinone-derived N-acyliminium ions.
Electronic and Steric Influences of the Phenylsulfonyl Group on Reactivity
The phenylsulfonyl group attached to the nitrogen atom of the pyrrolidinone ring exerts a significant influence on the molecule's reactivity through both electronic and steric effects.
The sulfonyl group is a potent electron-withdrawing group, a characteristic that plays a crucial role in the reactivity of this compound. researchgate.net This electron-withdrawing nature arises from the high electronegativity of the oxygen atoms and the sulfur atom. While both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger effect. rsc.org This effect decreases the electron density on the nitrogen atom and, by extension, influences the entire pyrrolidinone ring system.
This strong electron-withdrawing capacity activates the molecule for various reactions. For instance, it can enhance the acidity of adjacent protons and make the carbonyl group more susceptible to nucleophilic attack. In conjugated systems, the phenylsulfonyl group can act as a powerful activating group, facilitating reactions such as Michael additions. researchgate.net The phenoxyl radical, a related concept, has been shown to be an exceptionally strong electron-withdrawing group, highlighting the potential for radical-mediated activation in similar systems. nih.gov
The electron-withdrawing nature of the N-sulfonyl group makes the double bond in a corresponding unsaturated pyrrolidinone an excellent dipolarophile for [3+2] cycloaddition reactions. acs.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org The N-sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it more receptive to the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole.
This principle is widely applied in the synthesis of various heterocyclic compounds, including pyrrolidines and other nitrogen-containing ring systems. mdpi.comacs.org The use of N-sulfonyl dipolarophiles often leads to high regioselectivity and stereoselectivity in the resulting cycloadducts. acs.org The versatility of this approach is demonstrated by the wide range of 1,3-dipoles that can participate in these reactions, such as azomethine ylides and nitrones. nih.govsci-rad.com The reaction can be influenced by the choice of dipolarophile, with different dipolarophiles leading to different regio- and diastereochemical outcomes. acs.org
| 1,3-Dipole | Resulting Heterocycle |
| Azomethine Ylide | Pyrrolidine (B122466) |
| Nitrone | Isoxazolidine |
| Nitrile Oxide | Isoxazole |
| Diazoalkane | Pyrazoline |
This interactive table illustrates the types of five-membered heterocycles formed from the [3+2] cycloaddition of various 1,3-dipoles with an alkene dipolarophile.
Reaction Pathways Involving the 5-Acetoxy Substituent
The 5-acetoxy group is not merely a spectator in the chemistry of this compound. As previously mentioned, its primary role is often that of a leaving group in the formation of N-acyliminium ions. qub.ac.uk However, it can also participate in other reaction pathways.
For example, under certain conditions, the acetoxy group can be displaced by other nucleophiles in a direct SN2-type reaction, although the formation of the N-acyliminium ion is generally the more favored pathway, especially in the presence of a Lewis acid. The efficiency of the acetoxy group as a leaving group is central to the synthetic utility of this compound, providing a reliable method for generating a reactive intermediate at the 5-position of the pyrrolidinone ring. researchgate.net This allows for the subsequent introduction of a wide variety of functional groups, making it a valuable precursor in the synthesis of substituted pyrrolidines and related alkaloids. nih.govmdpi.com
Exploration of Radical and Electrochemical Processes in Pyrrolidinone Derivatization
Beyond ionic pathways, this compound is a precursor for radical-mediated reactions, particularly radical annulations. The mechanistic basis for this reactivity again stems from the initial formation of the N-acyliminium ion. This electrophilic intermediate can be reduced by a single-electron transfer (SET) agent to generate a nitrogen-centered radical or, more commonly, an α-amino radical.
A well-documented method involves the use of samarium(II) iodide (SmI₂), a powerful one-electron reductant. researchgate.net The mechanism proceeds as follows:
N-Acyliminium Ion Formation: As previously described, the 5-acetoxy group leaves with the assistance of a Lewis acid.
Single-Electron Transfer (SET): SmI₂ transfers an electron to the N-acyliminium ion, converting the electrophilic carbon at C5 into a nucleophilic radical.
Radical Addition: This α-amino radical is highly reactive and can add to a suitably positioned alkene or alkyne acceptor in an intramolecular or intermolecular fashion.
Annulation/Cyclization: The resulting radical intermediate undergoes further reaction, typically cyclization, to form a new ring fused to the pyrrolidinone core. This process is a form of radical annulation.
This strategy has been employed in reductive coupling reactions between N-acyliminium ion precursors and activated alkenes, leading to the diastereoselective formation of 2,5-disubstituted pyrrolidine derivatives. researchgate.net
| Step | Process | Key Species |
|---|---|---|
| 1 | Leaving Group Departure | This compound → N-Acyliminium Ion |
| 2 | Single Electron Transfer | N-Acyliminium Ion + SmI₂ → α-Amino Radical |
| 3 | Intermolecular Addition | α-Amino Radical + Activated Alkene → Adduct Radical |
| 4 | Radical Termination/Cyclization | Adduct Radical → Final Annulated Product |
The electrochemical oxidation of lactams, particularly N-sulfonylated derivatives like this compound, offers a green and efficient pathway for generating reactive intermediates. nih.gov The oxidation mechanism typically involves a single-electron transfer from the molecule to an anode. The site of oxidation can be the lactam nitrogen, the aromatic sulfonyl group, or the pyrrolidinone ring itself, depending on the electrochemical potential and the substrate's electronic structure.
For N-sulfonylated lactams, anodic oxidation can lead to the formation of a radical cation. researchgate.net The subsequent fate of this intermediate determines the final product. Plausible pathways include:
Proton Loss: Deprotonation from a carbon atom adjacent to the nitrogen can generate an α-amino radical, similar to that formed in SmI₂-mediated reactions. This radical can then engage in coupling or cyclization reactions.
Sulfonyl Radical Generation: Electrochemical processes are known to generate sulfonyl radicals from precursors like sulfinic acids or sulfonyl hydrazides. nih.govrsc.org In the context of this compound, direct oxidation could potentially lead to cleavage or modification of the phenylsulfonyl group, although oxidation of the lactam ring is also a likely event.
C-H Functionalization: Electrochemical oxidation in the presence of other reagents, such as sodium sulfinates, can lead to C-H sulfonylation, where a new sulfonyl group is added to the molecule through a radical-radical cross-coupling mechanism. researchgate.net
Studies on the electrochemical oxidation of β-lactams have shown that reactions can occur at the ring adjacent to the lactam core, highlighting the reactivity of this structural motif under oxidative conditions. nih.gov For N-sulfonyl pyrrolidinones, the combination of the lactam and the sulfonyl group provides multiple electroactive sites, enabling a range of synthetic transformations that avoid the need for harsh chemical oxidants. nih.gov
Advanced Synthetic Applications of 5 Acetoxy 1 Phenylsulfonyl 2 Pyrrolidinone Derivatives
Precursor Utility in the Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups on the 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone scaffold makes it an ideal starting point for synthesizing more elaborate heterocyclic structures, including polycyclic and fused-ring systems that are often challenging to access through other means.
Building Blocks for Polycyclic and Fused-Ring Systems
The reactivity of this compound derivatives allows them to serve as key building blocks for annulation reactions, leading to the formation of fused heterocyclic systems. The core strategy involves the substitution of the 5-acetoxy group by a nucleophile that contains a second reactive site. An intramolecular cyclization event can then be triggered to form a new ring fused to the original pyrrolidinone core.
For example, reaction with a binucleophile like a substituted aminophenol could lead to a fused benzoxazine-pyrrolidinone system. Similarly, reaction with indole (B1671886) derivatives bearing a nucleophilic side chain at the C3 position could pave the way for the synthesis of pyrrolidino-indoline alkaloids. The N-phenylsulfonyl group plays a crucial role in these transformations by acidifying the α-protons, facilitating enolate formation for subsequent reactions.
Another powerful approach is the use of cycloaddition reactions. The pyrrolidinone ring can be engineered to contain unsaturation, turning it into a dipolarophile or a diene component for [3+2] or [4+2] cycloadditions, respectively. This strategy allows for the rapid construction of complex polycyclic frameworks with high stereocontrol.
Below is a table illustrating potential fused-ring systems accessible from this precursor.
Table 1: Potential Fused-Ring Systems from this compound Derivatives
| Fused System | Synthetic Strategy | Key Reagents |
|---|---|---|
| Pyrrolo[1,2-a]quinolines | Nucleophilic substitution followed by intramolecular Friedel-Crafts-type cyclization | Substituted anilines with an activating group |
| Chromenopyrrolidinones | Nucleophilic substitution with a phenol (B47542) derivative followed by intramolecular ring closure | Salicylaldehyde derivatives |
| Indolizidine Alkaloid Core | Sequential reduction and cyclization strategies | Organometallic reagents, reducing agents |
| Pyrrolo[2,1-c] rsc.orgaalto.fibenzodiazepines | Substitution with 2-aminobenzylamine followed by intramolecular cyclization | 2-Aminobenzylamine |
Intermediates in the Total Synthesis of Natural Products and Analogues
The pyrrolidinone motif is a central feature in numerous classes of alkaloids and other biologically active natural products. rsc.orgresearchgate.net Consequently, this compound is an attractive intermediate for the total synthesis of these complex molecules and their analogues. Its utility lies in its ability to introduce a functionalized five-membered nitrogen-containing ring early in a synthetic sequence.
In the synthesis of natural products like lennoxamine (B1248200) or other protoberberine-type alkaloids, the pyrrolidinone ring can be elaborated into the core structure. The acetoxy group at C5 provides a handle for introducing carbon-carbon or carbon-heteroatom bonds, which is essential for building the target's carbon skeleton. For instance, a Heck coupling or a Suzuki coupling could be employed at this position after conversion to a suitable derivative, allowing for the attachment of complex side chains or the formation of new rings.
Furthermore, the stereochemistry at the C5 position can be controlled or modified, making it a valuable chiral pool starting material for enantioselective syntheses of natural product analogues, which are crucial for structure-activity relationship (SAR) studies.
Strategies for Heterocycle Library Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. The structure of this compound is well-suited for such strategies.
The compound can serve as a central scaffold onto which diversity can be introduced at multiple positions. Three key points of diversification exist:
The C5 Position: The acetoxy group can be displaced by a wide variety of nucleophiles (alcohols, amines, thiols, carbanions), introducing a first point of diversity.
The Phenylsulfonyl Group: While often used as an activating group, it can be substituted or modified, or different sulfonyl groups could be used from the start.
The Pyrrolidinone Ring: The carbonyl group and the α-protons offer sites for further functionalization, such as aldol (B89426) condensations or alkylations.
A typical library synthesis might involve reacting the parent pyrrolidinone with a set of diverse amines to create a library of 5-amino-pyrrolidinones. Each of these products could then be subjected to a second reaction, for example, an alkylation at the C3 position with a variety of alkyl halides, generating a two-dimensional library of compounds with significant structural diversity. Such libraries are invaluable for screening against biological targets to identify new lead compounds.
Table 2: Illustrative Combinatorial Library from a Pyrrolidinone Scaffold
| Scaffold | Diversity Element 1 (R¹) | Diversity Element 2 (R²) | Product Class |
|---|---|---|---|
| 1-Phenylsulfonyl-2-pyrrolidinone | C5-substitution with various amines (e.g., benzylamine, morpholine, aniline) | C3-alkylation with various electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide) | 3,5-Disubstituted Pyrrolidinones |
| 1-Phenylsulfonyl-2-pyrrolidinone | C5-substitution with various thiols (e.g., thiophenol, ethanethiol) | N-Desulfonylation and re-acylation with various acyl chlorides | N-Acyl-5-thio-pyrrolidinones |
Late-Stage Functionalization of Complex Molecules Utilizing Pyrrolidinone Chemistry
Late-stage functionalization (LSF) is a strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues without having to re-synthesize the entire molecule from scratch.
While this compound is more commonly used as a building block, the principles of its reactivity can be applied in an LSF context. If a complex drug candidate already contains a pyrrolidinone core, methods inspired by the chemistry of the title compound could be used. For example, if a pyrrolidinone-containing drug could be oxidized to introduce a hydroxyl or acetoxy group at the C5 position, this would install a reactive handle for LSF.
This newly installed group could then be displaced by various nucleophiles to introduce polar groups to improve solubility, metabolic probes for ADME studies, or photoaffinity labels for target identification studies. The ability to perform such modifications late in the synthesis is highly efficient and can significantly accelerate drug development programs.
Development of Organic Materials with Tunable Properties
The development of new organic materials with specific electronic, optical, or physical properties is a major goal in materials science. Pyrrolidinone derivatives have been explored for applications in optoelectronics and as specialized polymers. researchgate.net The functional handles present in this compound make it an interesting monomer for the synthesis of novel functional polymers.
The acetoxy group can be converted into other functionalities suitable for polymerization. For example, conversion to a primary amine or alcohol would create an AB-type monomer that could undergo step-growth polymerization to form polyamides or polyesters. The rigid pyrrolidinone ring would be incorporated into the polymer backbone, influencing its thermal properties and chain morphology.
The phenylsulfonyl group also offers opportunities for tuning material properties. The aromatic ring can be functionalized with various substituents to modulate solubility, electronic properties, or self-assembly behavior. By carefully selecting the co-monomers or the functional groups appended to the pyrrolidinone monomer, it is possible to design and synthesize organic materials with properties tailored for specific applications, such as gas separation membranes, dielectric layers, or chiral stationary phases in chromatography.
Table 3: Potential Organic Materials Derived from Pyrrolidinone Monomers
| Material Type | Polymerization Strategy | Potential Tunable Property | Potential Application |
|---|---|---|---|
| Polyamides | Ring-opening polymerization of a bicyclic lactam derived from the monomer | Thermal Stability, Chirality | High-performance fibers, Chiral separations |
| Polyesters | Polycondensation of a diol derivative | Biodegradability, Mechanical Strength | Biomedical materials, Specialty plastics |
| Functional Polymers | Grafting from the phenylsulfonyl group | Surface Energy, Refractive Index | Functional coatings, Optical films |
| Cross-linked Resins | Copolymerization with multifunctional monomers | Porosity, Swelling Capacity | Solid-phase synthesis supports, Sorbents |
Computational and Theoretical Approaches in the Study of 5 Acetoxy 1 Phenylsulfonyl 2 Pyrrolidinone Chemistry
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. beilstein-journals.org By approximating the electron density of a molecule, DFT can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction. This approach offers profound insights into the feasibility of a proposed mechanism and can distinguish between competing pathways.
In the context of reactions involving pyrrolidinone derivatives, DFT calculations have been successfully employed to investigate various transformations. For instance, studies on the reaction between 3-pyrroline-2-one (B142641) derivatives and amines have utilized DFT to propose detailed reaction mechanisms. beilstein-journals.org These studies often reveal that the reaction proceeds through a specific pathway with the lowest activation energy barrier (ΔG‡). beilstein-journals.org For 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone, DFT could be instrumental in exploring reactions such as nucleophilic substitution at the C5 position or reactions involving the sulfonyl group.
A hypothetical DFT study on the hydrolysis of this compound might investigate the stepwise versus concerted nature of the reaction, the role of solvent molecules in stabilizing charged intermediates, and the energetic barriers associated with each step. Such a study would likely involve a functional like B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. beilstein-journals.orgresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies
| Functional | Basis Set | Common Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations. |
| M06-2X | def2-TZVP | Improved accuracy for non-covalent interactions and transition states. |
This table presents examples of DFT functionals and basis sets commonly used in the study of organic reaction mechanisms.
Prediction and Analysis of Reaction Stereoselectivity and Regioselectivity
Computational methods are particularly powerful in predicting and rationalizing the stereochemical and regiochemical outcomes of chemical reactions. For chiral molecules like this compound, understanding the factors that govern the formation of one stereoisomer over another is crucial. DFT calculations can be used to model the transition states leading to different stereoisomers or regioisomers. The calculated energy differences between these transition states can then be used to predict the product distribution.
Studies on asymmetric aldol (B89426) reactions involving N-acyl thiazolidinethiones have demonstrated the utility of DFT in understanding the origins of stereoselectivity. researchgate.netacs.org These studies have shown that the presence of additives or coordinating solvents can significantly influence the energy of competing transition states, thereby altering the stereochemical outcome. researchgate.netacs.org Similarly, for reactions of this compound, DFT could be used to predict whether a nucleophile would attack from the re or si face of the pyrrolidinone ring, leading to either a cis or trans product.
The analysis often involves comparing the energies of diastereomeric transition states. A lower calculated free energy of activation for one transition state over another suggests that the corresponding product will be formed preferentially. It has been noted in studies of related systems that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org
Table 2: Hypothetical Energy Differences and Predicted Product Ratios for a Nucleophilic Substitution on a Pyrrolidinone Ring
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|
| TS-A (leading to cis product) | 0.0 | >99:1 |
This table illustrates how calculated relative free energies of transition states can be used to predict the stereochemical outcome of a reaction. The data is hypothetical and for illustrative purposes.
Theoretical Modeling of Transition States and Intermediate Species
The identification and characterization of transition states and intermediates are fundamental to understanding a reaction mechanism. Transition states are transient, high-energy structures that cannot be isolated experimentally, making computational modeling an essential tool for their study. DFT calculations allow for the optimization of transition state geometries and the calculation of their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
In the study of multicomponent reactions involving N-sulfonylimines, DFT has been used to identify the structures of intermediates and transition states along the reaction pathway. chemrxiv.org These calculations can reveal intricate details about bond-forming and bond-breaking processes. For this compound, theoretical modeling could be used to visualize the transition state for a nucleophilic attack at the carbonyl carbon or the C5 position. This would provide insights into the geometry of the approach of the nucleophile and the nature of the interactions that stabilize the transition state.
Furthermore, the modeling of intermediates, such as charged or radical species, can help to explain the observed reactivity and selectivity. Natural Bond Orbital (NBO) analysis is often coupled with these calculations to understand charge distribution and delocalization in these transient species.
Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidinone Systems
The three-dimensional structure and flexibility of a molecule play a significant role in its reactivity and biological activity. The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. frontiersin.org Conformational analysis aims to identify the low-energy conformations of a molecule and the energy barriers between them.
For substituted pyrrolidines, both experimental techniques like NMR and theoretical calculations are used to determine the preferred ring pucker. researchgate.net The substituents on the ring can have a profound effect on the conformational equilibrium. In the case of this compound, the bulky phenylsulfonyl group at the nitrogen and the acetoxy group at C5 will significantly influence the conformational landscape of the five-membered ring. A computational conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, can identify the most stable conformers.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational space of a molecule and reveal how it changes over time. For this compound, MD simulations could be used to study the flexibility of the pyrrolidinone ring, the rotational freedom around the N-S bond, and the interactions with solvent molecules. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme active site.
Table 3: Common Pyrrolidine (B122466) Ring Puckering Conformations
| Conformation | Description |
|---|---|
| Cγ-endo (down) | The Cγ atom is puckered towards the same side as the C=O group. |
| Cγ-exo (up) | The Cγ atom is puckered towards the opposite side of the C=O group. |
This table describes the common puckering conformations observed in pyrrolidinone rings.
Emerging Trends and Future Directions in the Research of 5 Acetoxy 1 Phenylsulfonyl 2 Pyrrolidinone
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone, a shift away from traditional, often hazardous, reagents and solvents towards more environmentally benign alternatives is a key emerging trend. Research in the broader field of pyrrolidinone synthesis has highlighted several promising green strategies that are applicable to this specific compound.
One major focus is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Recent studies have demonstrated the successful synthesis of various 2-pyrrolidinone (B116388) derivatives under solvent-free conditions, often employing techniques like grinding or neat reactions at room temperature. researchgate.net These methods not only reduce waste but can also lead to shorter reaction times and higher yields. researchgate.net Another approach involves the use of greener solvents, such as bio-based solvents or water, which significantly lower the environmental impact of the synthesis. For instance, the use of microwave-assisted organic synthesis (MAOS) in conjunction with green solvents has been shown to enhance the efficiency of pyrrolidine (B122466) synthesis. nih.gov
Furthermore, the development of multi-component reactions (MCRs) represents a significant step forward in atom economy. MCRs allow for the construction of complex molecules like polysubstituted 2-pyrrolidinones in a single step from three or more starting materials, minimizing waste and simplifying purification processes. researchgate.net The application of MCRs to the synthesis of this compound could streamline its production, making it more accessible for further research and application.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrolidinone Derivatives
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Chlorinated hydrocarbons, DMF | Water, ethanol, solvent-free |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, organocatalysts |
| Energy Input | Prolonged heating | Microwave irradiation, room temperature |
| Atom Economy | Often low (multi-step synthesis) | High (multi-component reactions) |
| Waste Generation | Significant | Minimized |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation. For the synthesis and functionalization of this compound, research is moving towards catalysts that offer higher selectivity, greater efficiency, and improved sustainability.
One area of intense investigation is the use of organocatalysts. Chiral pyrrolidine-based organocatalysts have been extensively used in a variety of asymmetric transformations. mdpi.com This suggests the potential for developing catalytic systems where a pyrrolidinone derivative could itself be part of a catalyst structure or where organocatalysts could be employed to control the stereochemistry during the synthesis of chiral versions of this compound. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the asymmetric synthesis of β-lactams, which are structurally related to pyrrolidinones. nih.gov
In addition to organocatalysts, there is growing interest in the use of reusable solid-supported catalysts. For example, sulfonic acid-functionalized silica-coated magnetic nanoparticles have been successfully employed as a recyclable catalyst for the preparation of pyrrolidinone derivatives. acs.org Such catalysts can be easily separated from the reaction mixture and reused multiple times, aligning with the principles of green chemistry. The use of Dawson-type heteropolyacids has also been reported for the synthesis of N-sulfonyl pyrrolidine-2,5-diones, demonstrating the potential of these catalysts in related transformations. researchgate.netingentaconnect.com
Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, is another exciting frontier. A synergistic copper/silver catalytic system has been shown to enable the oxidative sulfonylation of hydrazones, a reaction relevant to the formation of the N-sulfonyl bond in the target molecule. wpmucdn.com
Table 2: Potential Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Potential Application | Advantages |
| Organocatalysts (e.g., Proline derivatives, NHCs) | Asymmetric synthesis of chiral pyrrolidinones | Metal-free, high enantioselectivity |
| Solid-supported Catalysts (e.g., Functionalized nanoparticles) | Green synthesis and functionalization | Recyclability, ease of separation |
| Heteropolyacids (e.g., Dawson-type) | Synthesis of N-sulfonylated lactams | Eco-friendly, efficient |
| Synergistic Metal Catalysts (e.g., Cu/Ag) | Oxidative N-sulfonylation | Novel reactivity, enhanced efficiency |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structural features of this compound make it an attractive building block for the creation of advanced materials. The intersection of organic chemistry and materials science is a burgeoning field, with significant potential for the development of functional materials with tailored properties.
One promising avenue is the incorporation of pyrrolidine-based scaffolds into porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org These materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The functional groups on this compound could serve as points for coordination with metal ions in MOFs or for covalent linkage in COFs. The inherent chirality of many pyrrolidine derivatives could also be used to construct chiral frameworks for enantioselective separations or catalysis. rsc.org
The phenylsulfonyl group can also play a role in the material's properties. Sulfonated polymers are widely used as proton exchange membranes in fuel cells. While the phenylsulfonyl group in the target molecule is not a sulfonic acid, its polarity and potential for intermolecular interactions could be exploited in the design of new polymer electrolytes or other functional polymers. Furthermore, the incorporation of sulfonamide moieties into larger structures has been explored for creating materials with interesting biological or electronic properties. tandfonline.com
The acetoxy group offers another handle for post-synthetic modification within a material. For example, it could be hydrolyzed to a hydroxyl group, which could then be used for further functionalization or to alter the hydrophilicity of the material.
Exploitation of New Reactivity Modes for Unprecedented Transformations
Understanding and exploiting the inherent reactivity of a molecule is a cornerstone of synthetic chemistry. For this compound, several emerging areas of reactivity are poised to enable novel chemical transformations.
The 5-acetoxy group is a key functional handle. It can act as a leaving group, facilitating the formation of a reactive N-acylimminium ion intermediate. Such intermediates are highly electrophilic and can react with a wide range of nucleophiles, providing a powerful method for introducing substituents at the 5-position of the pyrrolidinone ring. The reaction of a related compound, 5'-acetoxy-N'-nitrosonornicotine, with DNA proceeds through the formation of such reactive intermediates, underscoring the potential of the acetoxy group as a precursor to electrophilic species. nih.gov
The N-sulfonyl group also profoundly influences the molecule's reactivity. It can act as an activating group, increasing the acidity of the protons on the adjacent carbon atoms and facilitating their deprotonation and subsequent reaction with electrophiles. Moreover, the sulfonamide linkage itself can be a target for novel transformations. For example, the Castagnoli–Cushman reaction has been used to access complex N-sulfonimidoyl lactams, demonstrating the utility of sulfonamide-derived imines in multicomponent reactions. acs.org
Radical reactions represent another promising area for exploration. The use of TEMPO catalysis has been shown to mediate the N-sulfenylation of N-bromo-azetidinones, which are structurally similar to the target compound. acs.org This suggests that radical-mediated functionalization of the pyrrolidinone ring or the nitrogen atom could be a viable strategy for accessing new derivatives.
Finally, the strained ring of related β-lactams can undergo ring-opening reactions, and this reactivity has been harnessed to synthesize other medicinally active compounds. nih.gov While the five-membered pyrrolidinone ring is less strained, exploring conditions that could promote ring-opening or ring-expansion reactions of this compound could lead to the discovery of new synthetic pathways and novel molecular scaffolds.
Q & A
Q. What are the established synthetic routes for 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone, and how can purity be maximized?
A two-step approach is commonly employed:
- Step 1 : Sulfonylation of 2-pyrrolidinone using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to yield 1-phenylsulfonyl-2-pyrrolidinone.
- Step 2 : Acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., DMAP) at room temperature.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>98%). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 2.1 (acetoxy CH₃), δ 3.5–4.0 (pyrrolidinone ring protons), and δ 7.6–8.1 (phenylsulfonyl aromatic protons). ¹³C NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) for purity >99.5% .
Q. What are the solubility properties and handling precautions for this compound?
- Solubility : Highly soluble in DMSO, DMF; sparingly soluble in water. Avoid prolonged exposure to moisture to prevent hydrolysis of the acetoxy group.
- Handling : Use gloves and fume hoods. In case of skin contact, wash immediately with soap/water. Store at 2–8°C under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like sulfonic acid derivatives?
- Catalyst Screening : Replace traditional bases with polymer-supported bases (e.g., PS-BEMP) to reduce side reactions.
- Temperature Control : Maintain sulfonylation at ≤5°C to suppress sulfonic acid formation. Use real-time IR monitoring to track intermediate stability .
- Work-Up : Quench reactions with ice-cold 1M HCl to precipitate unreacted sulfonyl chloride, followed by extraction with dichloromethane .
Q. What methodologies resolve discrepancies in NMR data across research batches?
- Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; shifts in pyrrolidinone ring protons (δ 3.5–4.0) may indicate residual solvents.
- Impurity Profiling : Compare with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) via LC-MS to identify sulfonic acid or acetylated impurities .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Buffer Systems : Use ammonium acetate (pH 6.5) for neutral conditions, citrate (pH 3.0) for acidic, and borate (pH 9.0) for basic stability testing.
- Accelerated Degradation : Heat samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; hydrolyzed products (e.g., 1-phenylsulfonyl-2-pyrrolidinone) appear as new peaks at RRT 0.8–0.9 .
Q. What advanced strategies isolate and quantify trace impurities (<0.1%)?
Q. How do computational models aid in predicting reactivity of the phenylsulfonyl group?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. The sulfonyl group’s electron-withdrawing nature directs further functionalization to the pyrrolidinone ring’s C-3 position.
- MD Simulations : Assess solvation effects in DMSO to model reaction pathways for acetyl migration .
Tables for Key Data
Q. Table 1. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Traditional sulfonylation | 72 | 95 |
| PS-BEMP-assisted method | 88 | 99 |
| Low-temperature acetylation | 90 | 98.5 |
Q. Table 2. Stability Study Results
| Condition | Degradation Products (%) | Half-Life (Days) |
|---|---|---|
| pH 3.0, 25°C | 12 (hydrolysis) | 30 |
| pH 9.0, 40°C | 28 (ring-opening) | 14 |
| Photolytic (UV) | 5 (radical formation) | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
